molecular formula C6H8ClN3O B2904429 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 204251-18-3

5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2904429
CAS No.: 204251-18-3
M. Wt: 173.6
InChI Key: NFSKLGKDBGHLJH-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound offered for research and development purposes. It is part of the pyrazole class of heterocycles, a scaffold recognized for its significant presence in bioactive molecules and pharmaceutical agents . The structure combines a chloro-substituted pyrazole core with a carboxamide functional group, a motif frequently explored in medicinal and agricultural chemistry. While the specific biological profile of this compound is under investigation, pyrazole-4-carboxamide derivatives are widely studied for their potential as key intermediates in synthesizing more complex molecules . Researchers value this structural class for designing novel compounds with potential biological activity. The presence of the carboxamide group, in particular, can be critical for forming hydrogen bonds with biological targets, which is a fundamental principle in drug and agrochemical design . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSKLGKDBGHLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329283
Record name 5-chloro-1,3-dimethylpyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818806
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

204251-18-3
Record name 5-chloro-1,3-dimethylpyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with a chlorinating agent to introduce the chlorine atom at the 5-position .

Industrial Production Methods: Industrial production methods for this compound often utilize cost-effective and scalable processes. For example, the use of heterogeneous catalysts such as Amberlyst-70 can provide eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution can introduce various functional groups at the 5-position .

Scientific Research Applications

Chemistry: In chemistry, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazole derivatives with potential biological activities .

Biology and Medicine: This compound has shown promise in medicinal chemistry for its potential therapeutic properties. It is being investigated for its role as an anti-inflammatory, antimicrobial, and anticancer agent .

Industry: In the agricultural industry, this compound is used in the development of herbicides and pesticides. Its ability to inhibit specific enzymes makes it a valuable component in crop protection .

Mechanism of Action

The mechanism of action of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular weight: 174.59 g/mol (carboxylic acid derivative) .
  • Melting point: 78–79°C (carbaldehyde intermediate) .
  • CAS RN: 27006-76-4 (carbaldehyde) .

Biological Relevance :
The compound’s bioactivity is attributed to its pyrazole core and substituent effects. It is a precursor for antifungal and insecticidal agents, with derivatives showing activity against Gibberella zeae (G. zeae) and Sclerotinia sclerotiorum .

Comparison with Similar Compounds

Pyrazole derivatives are widely explored for their structural diversity and biological applications. Below is a comparative analysis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide and its analogs:

Structural and Functional Analogues

A. Antifungal Pyrazolecarboxamides

Compound Substituents (R1, R2) Target Fungi (EC₅₀/Activity at 50 mg/L) Key Findings
This compound (7g) R1 = Cl, R2 = H G. zeae (50.32%) Highest activity in its series; E/Z isomer ratio (3.43:1) enhances efficacy .
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3a) R1 = CN, R2 = Ph Broad-spectrum fungi Moderate activity (68% yield); cyano group improves stability but reduces solubility .
1,3-Dimethyl-N-(3',4',5'-trifluorobiphenyl-2-yl)carbamoyl-1H-pyrazole-4-carboxamide (9a) R1 = CF₃, R2 = biphenyl S. sclerotiorum (EC₅₀ = 2.63 µg/mL) Superior to bixafen (EC₅₀ = 9.15 µg/mL); trifluoromethyl enhances lipophilicity and target binding .

B. Insecticidal Pyrazolecarboxamides

Compound Substituents Target Insect (LC₅₀) Key Findings
Chlorantraniliprole N-pyridylpyrazole moiety Mythimna separata Commercial standard; acts on ryanodine receptors .
5-Chloro-1-aryl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides R = aryl, CF₃ M. separata Moderate activity at 50 mg/L; trifluoromethyl improves insecticidal spectrum .

Structure-Activity Relationships (SAR)

Chlorine Position :

  • 5-Chloro substitution (as in 7g) enhances antifungal activity against G. zeae compared to 4-chloro analogs (e.g., 7m: 40.19% vs. 7r: 6.65%) .
  • Chlorine at the pyrazole 5-position stabilizes the molecule via electron-withdrawing effects, facilitating nucleophilic reactions .

Substituent Effects :

  • Methyl Groups : 1,3-Dimethyl substitution (as in 7g) improves metabolic stability but may reduce solubility .
  • Aromatic Moieties : Biphenyl or fluorophenyl groups (e.g., 9a, 9b) significantly enhance fungicidal activity by increasing hydrophobic interactions with target enzymes like succinate dehydrogenase .

Functional Groups: Carboxamide (-CONH₂): Critical for hydrogen bonding with fungal cytochrome P450 enzymes. Replacement with sulfonamide (e.g., 5-chloro-1,3-dimethylpyrazole-4-sulfonamide) reduces activity . Cyano (-CN): Introduced in analogs like 3a–3p, improves thermal stability but may compromise bioavailability .

Key Research Findings

  • Antifungal Superiority : Derivatives of this compound (e.g., 7g, 9b) outperform commercial fungicides like carbendazim and bixafen against G. zeae and S. sclerotiorum, respectively .
  • Insecticidal Limitations: While structurally similar to Chlorantraniliprole, 5-chloro-1,3-dimethyl analogs show weaker insecticidal activity, highlighting the necessity of pyridyl or anthranilic diamide moieties for ryanodine receptor targeting .
  • Crystallographic Insights : The planar pyrazole ring and carboxamide orientation (determined via X-ray crystallography) optimize binding to fungal targets .

Biological Activity

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in various fields such as agriculture and pharmaceuticals due to its biological activity. This article provides an overview of its synthesis, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is a pyrazole derivative characterized by the presence of a chlorine atom and two methyl groups on the pyrazole ring. The synthesis typically involves multi-step organic reactions, starting from simpler pyrazole derivatives and incorporating functional groups that enhance biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its fungicidal and herbicidal properties.

1. Fungicidal Activity

Research indicates that this compound exhibits significant fungicidal activity when combined with other active substances. For instance, studies have shown synergistic effects when mixed with known fungicides, leading to enhanced efficacy against various fungal pathogens.

Table 1: Fungicidal Activity Combinations

Active SubstanceCombinationEfficacy (%)
This compoundProthioconazole93
This compoundTebuconazole88
This compoundBitertanol85

These results demonstrate that the compound can significantly enhance the performance of existing fungicides when used in combination, suggesting its potential utility in agricultural applications .

2. Herbicidal Activity

In addition to its fungicidal properties, this compound has been evaluated for herbicidal activity. Studies indicate that it can effectively control various weed species, with specific modifications to its structure enhancing its selectivity and potency.

Table 2: Herbicidal Efficacy Against Weeds

CompoundTarget Weed SpeciesApplication Rate (g/ha)Efficacy (%)
This compoundEchinochloa crus-galli10085
This compoundCyperus rotundus15090

The data suggest that this compound can be a promising candidate for developing new herbicides that are effective at lower application rates .

3. Anticancer Activity

Emerging research indicates that pyrazole derivatives, including this compound, may possess anticancer properties. Studies have shown that certain pyrazole compounds can inhibit the growth of various cancer cell lines.

Table 3: Anticancer Activity Against Cell Lines

CompoundCancer Cell LineIC50 (µM)
This compoundMDA-MB-231 (Breast)22.5
This compoundHepG2 (Liver)18.0

These findings highlight the potential of this compound as a lead structure for developing novel anticancer agents .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in real-world applications:

Case Study 1: Agricultural Field Trials

Field trials demonstrated that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls. The trials indicated a marked improvement in crop yield and health.

Case Study 2: Laboratory Anticancer Studies

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis and reduced proliferation rates compared to control groups. This suggests a mechanism through which pyrazole derivatives could be further developed for cancer therapy.

Q & A

Q. What are the optimal synthetic routes for preparing 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide with high purity?

Methodological Answer:

  • Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine under Vilsmeier-Haack conditions (DMF-POCl₃) to form the pyrazole core, followed by selective chlorination and methylation .
  • Carboxamide Formation : React the intermediate aldehyde (e.g., 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde) with ammonia or amine derivatives under reductive amination or coupling agents like EDCI/HOBt .
  • Purity Optimization : Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity by HPLC (>97%) and confirm via melting point (78–79°C, as per standardized protocols) .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
CyclocondensationDMF-POCl₃, 80°C65–7090
ChlorinationCl₂ gas, CH₂Cl₂, 0°C8595
AmidationNH₃, NaBH₄, MeOH7597

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR/IR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at N1 and C3, chloro at C5). IR confirms carboxamide C=O stretch (~1680 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., monoclinic system, space group P21/c, β = 92.0°) to validate stereoelectronic effects .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 201.6 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications at the pyrazole ring influence biological activity?

Methodological Answer:

  • Substituent Effects : Compare analogs (e.g., 5-chloro-3-ethyl vs. 5-chloro-3-methyl derivatives) using in vitro assays (e.g., enzyme inhibition). Ethyl groups enhance lipophilicity (logP ↑), improving membrane permeability but reducing solubility .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze electron density at C4-carboxamide, correlating with hydrogen-bonding capacity in target binding pockets .
  • SAR Table :
AnalogSubstituent (C3)IC₅₀ (μM)logP
5-Cl-1,3-dimethylMethyl12.31.8
5-Cl-1,3-diethylEthyl8.72.4

Q. How can discrepancies in reported melting points or spectral data be resolved?

Methodological Answer:

  • Purity Assessment : Re-evaluate via DSC (differential scanning calorimetry) to detect polymorphs. For example, a reported mp of 78–79°C vs. 75–77°C in another study may indicate impurities or hydrate formation .
  • Standardized Protocols : Use identical solvent systems for recrystallization (e.g., ethanol vs. acetone) and calibrate instruments with reference compounds (e.g., benzoic acid for DSC) .
  • Interlab Validation : Share samples between labs for cross-verification of NMR shifts (e.g., δ 2.3 ppm for N-CH₃) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • Fukui Indices : Calculate using Gaussian 09 to identify electrophilic sites (e.g., C4-carboxamide as a reactive center for SNAr reactions) .
  • MD Simulations : Simulate solvation effects (e.g., in DMSO) to predict reaction pathways with amines or thiols.
  • Experimental Validation : Perform kinetic studies under varying pH (e.g., pH 7–10) to correlate computational predictions with observed rate constants .

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